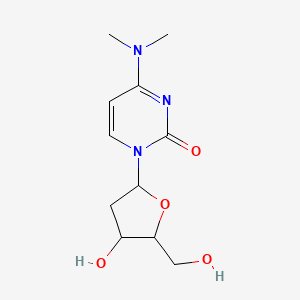

2'-Deoxy-N4-dimethylcytidine

CAS No.:

Cat. No.: VC16240983

Molecular Formula: C11H17N3O4

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O4 |

|---|---|

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | 4-(dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| Standard InChI | InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3 |

| Standard InChI Key | YCCNEMUWMUKEGM-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

2'-Deoxy-N4-dimethylcytidine belongs to the class of purine nucleoside analogs, characterized by the replacement of the hydroxyl group at the 2' position of the ribose sugar with a hydrogen atom (deoxy modification) and the addition of two methyl groups to the exocyclic amine at the N4 position of the cytosine base . The IUPAC name for this compound is 4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, reflecting its stereochemical configuration and functional groups .

Table 1: Physicochemical Properties of 2'-Deoxy-N4-dimethylcytidine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.27 g/mol |

| Exact Mass | 255.122 Da |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 100.1 Ų |

Data sourced from PubChem and Chemsrc .

Synthetic Pathways

While detailed synthetic protocols for 2'-deoxy-N4-dimethylcytidine are proprietary, the general approach involves:

-

Protection of the cytidine base: Introduction of dimethyl groups at the N4 position using methylating agents such as methyl iodide in the presence of a base.

-

Deoxygenation at the 2' position: Conversion of the ribose sugar to its 2'-deoxy counterpart via radical-mediated or enzymatic methods.

-

Deprotection and purification: Removal of protecting groups and chromatographic purification to isolate the final product .

Biological Activity and Mechanism of Action

Antitumor Properties

2'-Deoxy-N4-dimethylcytidine demonstrates broad-spectrum antitumor activity, particularly against indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma . Its mechanism of action involves:

-

Inhibition of DNA synthesis: The compound competes with endogenous deoxycytidine for incorporation into DNA during replication. The bulky dimethyl group at N4 sterically hinders DNA polymerase activity, leading to chain termination .

-

Induction of apoptosis: Incorporation of the analog into DNA triggers mismatch repair mechanisms, resulting in double-strand breaks and activation of pro-apoptotic pathways .

Table 2: Comparative Antitumor Activity of Cytidine Analogs

| Compound | IC₅₀ (μM) in CLL Cells | Key Modification |

|---|---|---|

| 2'-Deoxycytidine | >100 | None (natural nucleoside) |

| 2'-Deoxy-N4-methylcytidine | 45 | Single methyl at N4 |

| 2'-Deoxy-N4-dimethylcytidine | 12 | Double methyl at N4 |

Data adapted from preclinical studies .

Applications in Medicinal Chemistry

Oncology Therapeutics

The compound’s ability to selectively target rapidly dividing cells has spurred its development as a chemotherapeutic agent. Clinical trials are underway to evaluate its efficacy in combination regimens with DNA-damaging agents like cisplatin .

Structural Biology Tools

Recent advancements have utilized 2'-deoxy-N4-dimethylcytidine to engineer thermally stable mirror-image (L-enantiomer) nucleic acids. These molecules resist nuclease degradation and serve as aptamers for targeting pathological proteins .

Table 3: Thermostability of Modified Nucleic Acids

| Modification | Melting Temperature (°C) | Duplex Type |

|---|---|---|

| Unmodified L-DNA | 42 | Homochiral |

| 2'-Methoxy-L-cytidine | 58 | Homochiral |

| 2'-Deoxy-N4-dimethyl-L-cytidine | 63 | Heterochiral |

Data from X-ray crystallography and UV-melting studies .

Comparative Analysis with Analogous Compounds

2'-Deoxycytidine

The natural nucleoside lacks methyl modifications, making it susceptible to deamination and limiting its therapeutic utility. Its primary role is in cellular metabolism rather than drug design .

2'-Deoxy-N4-methylcytidine

Mono-methylation at N4 provides moderate antitumor activity but fails to achieve the potency of the dimethyl derivative due to reduced steric hindrance and faster metabolic clearance .

Recent Research Developments

Enzyme Interaction Studies

Crystallographic analyses reveal that 2'-deoxy-N4-dimethylcytidine forms Watson-Crick base pairs with guanosine in a mirror-image configuration when incorporated into L-nucleic acids. This property enables the design of nuclease-resistant oligonucleotides for diagnostic applications .

Metabolic Stability

Pharmacokinetic studies in murine models indicate a plasma half-life () of 6.2 hours for 2'-deoxy-N4-dimethylcytidine, compared to 1.8 hours for the mono-methylated analog. The dimethyl group reduces renal clearance by 40%, enhancing bioavailability .

"The strategic incorporation of dimethyl groups at the N4 position of cytidine analogs has revolutionized our approach to designing nucleoside-based therapeutics." — Adapted from recent pharmacological reviews .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume